molecular formula C8H10BrN3 B12965790 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B12965790
M. Wt: 228.09 g/mol
InChI Key: OTCDRZRXGWNSBV-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the bromination of 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in controlling the temperature, pressure, and concentration of reactants to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom, resulting in the formation of 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance its binding affinity to certain molecular targets, leading to increased potency.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Uniqueness

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the specific position of the bromine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Biological Activity

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10BrN3
  • Molecular Weight : 228.09 g/mol
  • CAS Number : 1227075-63-9

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds within the pyrido[2,3-b]pyrazine class exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) tests have shown that derivatives of this compound can inhibit various bacterial strains effectively. A related study reported MIC values of 0.39 µg/mL against Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Compounds similar to this structure have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and BEL-7402 (liver cancer). For example:
    • A derivative showed an IC50 of 10.74 µM against BEL-7402 cells and exhibited no toxicity to normal human endothelial cells at concentrations greater than 40 µM .

The biological activity is often attributed to the ability of these compounds to interact with cellular targets such as DNA gyrase and other enzymes involved in cell proliferation:

  • Inhibition of DNA gyrase has been linked to antibacterial activity in several studies .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialBacillus subtilis0.39 µg/mL
AntibacterialStaphylococcus aureus0.78 µg/mL
AnticancerMCF-7 (breast cancer)10.4 µM
AnticancerBEL-7402 (liver cancer)10.74 µM

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antibacterial properties of related pyrazine derivatives found that certain substitutions significantly enhanced activity against resistant strains of bacteria .
  • Anticancer Research : Another investigation into chalcone-pyrazine hybrids revealed that modifications to the pyrazine structure could lead to improved cytotoxicity against various cancer cell lines while maintaining selectivity for cancerous cells over normal cells .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3

InChI Key

OTCDRZRXGWNSBV-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1N=CC(=C2)Br

Origin of Product

United States

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